BenchChemオンラインストアへようこそ!

2-[(adamantan-1-yl)amino]acetic acid

supramolecular chemistry peptide labeling host-guest binding

2-[(Adamantan-1-yl)amino]acetic acid (CAS 16782-41-5), also referred to as N-1-adamantylglycine, is a non-proteinogenic alpha-amino acid that anchors a glycine moiety to the 1-position of the tricyclic adamantane cage. The compound belongs to the class of adamantane amino acid derivatives, which have been heavily exploited as building blocks for antiviral agents, central nervous system drugs, and type 2 diabetes therapeutics.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 16782-41-5
Cat. No. B7815816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(adamantan-1-yl)amino]acetic acid
CAS16782-41-5
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NCC(=O)O
InChIInChI=1S/C12H19NO2/c14-11(15)7-13-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,13H,1-7H2,(H,14,15)
InChIKeyLTHGZYQCFFPTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Adamantan-1-yl)amino]acetic acid (CAS 16782-41-5): Physicochemical Baseline and Structural Classification


2-[(Adamantan-1-yl)amino]acetic acid (CAS 16782-41-5), also referred to as N-1-adamantylglycine, is a non-proteinogenic alpha-amino acid that anchors a glycine moiety to the 1-position of the tricyclic adamantane cage . The compound belongs to the class of adamantane amino acid derivatives, which have been heavily exploited as building blocks for antiviral agents, central nervous system drugs, and type 2 diabetes therapeutics . Its CAS registry entry confirms a molecular formula of C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol, with a calculated aqueous solubility of approximately 0.33 g/L at 25 °C .

Why Generic Adamantane Amines or Standard N-Substituted Glycines Cannot Replace 2-[(Adamantan-1-yl)amino]acetic acid in Molecular Design


Although the adamantane cage is present in many bioactive molecules, the combination of the rigid tricyclic scaffold with a free alpha-amino acid terminus yields properties that are not achievable with simpler adamantane amines (e.g., amantadine, memantine) or with conventional N-alkyl glycines. The adamantyl group contributes an exceptionally large hydrophobic substituent constant (π ≈ 3.1), which shifts logP by approximately two orders of magnitude relative to a methyl or cyclohexyl substituent . Moreover, the steric shielding provided by the cage renders the compound resistant to hydrolysis by leucine aminopeptidase—a feature not shared by standard amino acid derivatives—and its picomolar host–guest affinity for cucurbituril macrocycles is unmatched by the proteinogenic phenylalanine variants . Consequently, selection of a generic adamantane amine or an unsubstituted N-alkyl glycine would sacrifice the precise balance of lipophilicity, enzymatic stability, and supramolecular recognition that defines the utility of this compound as a synthetic intermediate, a biochemical probe, or a pharmacophore scaffold.

Quantitative Differentiation Evidence for 2-[(Adamantan-1-yl)amino]acetic acid: Head-to-Head and Cross-Study Comparisons


Picomolar Affinity for Cucurbit[7]uril Surpasses p-Aminomethyl-Phenylalanine (AMPhe) by More Than One Order of Magnitude

Unmodified (S)-adamantylglycine (Ada, the enantiomer of the target compound) displays picomolar binding affinity for cucurbit[7]uril (CB7) in aqueous solution, significantly outperforming p-aminomethyl-phenylalanine (AMPhe), which exhibits a dissociation constant Kd = 0.95 nM . The picomolar affinity—at least 10- to 100-fold stronger than AMPhe—is retained when Ada is appended to cell-penetrating peptides such as heptaarginine (R7), whereas AMPhe-modified insulin B-chain achieves only Kd = 99 nM . This establishes Ada as the superior non-canonical amino acid for CB7-based peptide pull-down, immobilization, and intracellular localization applications.

supramolecular chemistry peptide labeling host-guest binding

~2000-Fold Selectivity Window Between Aminopeptidase N (APN) Inhibition and Histone Deacetylase (HDAC1/2) Activity

According to curated ChEMBL data hosted on BindingDB, 2-[(adamantan-1-yl)amino]acetic acid (CHEMBL3764200) inhibits porcine kidney aminopeptidase N (APN) with an IC50 of 50 nM, whereas it shows essentially no activity against human HDAC1/HDAC2 (IC50 = 100,000 nM) . This translates to a selectivity window of approximately 2000-fold for APN over HDAC1/2. By comparison, broad-spectrum hydroxamic acid HDAC inhibitors such as SAHA (vorinostat) typically exhibit nanomolar potency against HDAC1/2, making this compound an attractive starting point when APN-targeted activity is required without HDAC off-target engagement.

aminopeptidase inhibition selectivity profiling enzymology

Complete Resistance to Leucine Aminopeptidase Hydrolysis Enables Prodrug and Latentiation Strategies

Nagasawa et al. demonstrated that adamantanylglycine, along with its dipeptide derivatives glycyladamantanine and L-leucyladamantanine, are not hydrolyzed by purified leucine aminopeptidase in vitro; instead, they act as inhibitors of the enzyme . This contrasts sharply with standard amino acid amides and dipeptides, which are typically cleaved by this broadly distributed hydrolase. The resistance arises from the steric shielding imposed by the adamantane cage, as described in the general adamantyl structure-activity review (π = 3.1; steric bulk limits enzymatic access) .

enzymatic stability prodrug design leucine aminopeptidase

Adamantylglycine Imparts Unique Potency Enhancement in DPP-IV Inhibitor Scaffolds Relative to Other β-Branched Amino Acids

In a SAR study published in Bioorganic & Medicinal Chemistry Letters, Simpkins et al. reported that among β-branched natural and unnatural amino acids linked to a (2S,3R)-2,3-methanopyrrolidine scaffold, adamantylglycines provided a unique potency enhancement for dipeptidyl peptidase IV (DPP-IV) inhibition . One representative adamantylglycine-containing analog achieved a DPP-IV IC50 of 26 nM with good oral bioavailability and acceptable half-life in rat, whereas analogs incorporating other β-branched amino acids (e.g., tert-leucine, valine) were significantly less potent . This scaffold advantage led directly to the development of saxagliptin (BMS-477118), a marketed DPP-4 inhibitor with IC50 = 6.3 nM, which incorporates a 3-hydroxyadamantylglycine moiety .

DPP-IV inhibition type 2 diabetes medicinal chemistry scaffold

Adamantyl Hydrophobic Substituent Constant (π = 3.1) Quantitatively Exceeds Methyl and Phenyl Substituents, Enabling Precise LogP Tuning

Liu et al. calculated the hydrophobic substituent constant for the adamantyl group as π = 3.1 based on clogP analysis of 31 adamantyl-bearing clinical and developmental compounds . This value substantially exceeds that of the methyl group (π ≈ 0.56), the phenyl group (π ≈ 1.96), and the cyclohexyl group (π ≈ 2.16), making the adamantyl modification one of the most efficient single-point lipophilicity enhancers available. The review explicitly states that the adamantyl group can shift the logP of a highly water-soluble compound (logP << 0) into a clinically useful range . For 2-[(adamantan-1-yl)amino]acetic acid itself, the estimated XLogP3-AA is -0.5 , which reflects the balance between the lipophilic adamantane and the polar glycine zwitterion.

physicochemical properties lipophilicity drug design

Validated Application Scenarios for 2-[(Adamantan-1-yl)amino]acetic acid Based on Quantitative Differentiation Evidence


Supramolecular Peptide Labeling and Intracellular Localization via CB7 Host-Guest Chemistry

The picomolar affinity of adamantylglycine for cucurbit[7]uril makes it the premier non-canonical amino acid for CB7-based peptide labeling. In pull-down assays using CB7-functionalized beads, Ada-modified peptides can be captured at significantly lower concentrations than AMPhe-modified peptides (Kd = 0.95 nM), enabling more sensitive detection of low-abundance protein interactors . For intracellular localization studies, the CB7-Ada complex remains stable even in the competitive cytosolic environment, whereas weaker-binding epitopes dissociate and lose signal. This application is directly supported by the data demonstrating minimal perturbation of membrane transport activity upon Ada incorporation into CPPs .

Aminopeptidase N (APN)-Targeted Probe Development with Minimal HDAC Off-Target Liability

With an APN IC50 of 50 nM and a ~2000-fold selectivity window over HDAC1/2 (IC50 = 100,000 nM), 2-[(adamantan-1-yl)amino]acetic acid is a compelling starting scaffold for the development of selective APN fluorescent or bioluminescent probes . The risk of confounding HDAC inhibition—a common pitfall with less selective aminopeptidase inhibitors—is essentially eliminated, allowing researchers to attribute observed biological effects specifically to APN engagement. This selectivity profile is particularly valuable in tumor microenvironment studies where both APN (CD13) and HDACs are co-expressed.

Enzymatically Stable Amino Acid Prodrug Carriers and Peptide Latentiation

The complete resistance of adamantanylglycine to leucine aminopeptidase hydrolysis, coupled with its in vivo absorption and urinary excretion, positions this compound as an ideal carrier for prodrug latentiation strategies . When conjugated to therapeutic amines or hydroxyl-containing drugs, the adamantylglycine moiety resists premature cleavage in circulation, extending the pharmacokinetic half-life relative to L-leucine or L-phenylalanine-based prodrugs. The steric shielding mechanism underlying this stability is general to the adamantane cage and has been exploited clinically in drugs such as saxagliptin .

DPP-IV/DPP-4 Inhibitor Library Construction and Lead Optimization

As the core scaffold that enabled the discovery of saxagliptin (BMS-477118, DPP-4 IC50 = 6.3 nM), adamantylglycine is the rational choice for constructing focused DPP-IV inhibitor libraries . The SAR data demonstrate that incorporation of adamantylglycine into a (2S,3R)-2,3-methanopyrrolidine scaffold yields potency enhancements not achievable with tert-leucine, valine, or other β-branched amino acids . For procurement purposes, sourcing the parent compound 2-[(adamantan-1-yl)amino]acetic acid provides the versatile intermediate that can be elaborated into diverse P2-substituted analogs via standard peptide coupling, avoiding the cost and lead time associated with custom synthesis of pre-functionalized derivatives.

Quote Request

Request a Quote for 2-[(adamantan-1-yl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.